molecular formula C13H20Br2N2 B3299161 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide CAS No. 89932-32-1

1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide

Cat. No. B3299161
CAS RN: 89932-32-1
M. Wt: 364.12 g/mol
InChI Key: GUIJRSGOMXEEFL-UHFFFAOYSA-M
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Description

1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide, also known as QX-314, is a quaternary ammonium compound that has gained significant attention in scientific research for its use as a local anesthetic. Unlike traditional local anesthetics, QX-314 is unable to penetrate the cell membrane due to its positive charge. However, when combined with a negatively charged molecule, such as capsaicin or resiniferatoxin, it can enter the cell and block sodium channels, effectively inhibiting nerve activity and providing long-lasting pain relief.

Mechanism of Action

1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide works by blocking sodium channels in neurons, which are responsible for transmitting pain signals to the brain. When combined with a negatively charged molecule, such as capsaicin or resiniferatoxin, 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is able to enter the cell and block these channels, effectively inhibiting nerve activity and providing pain relief.
Biochemical and Physiological Effects
1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has been shown to have minimal systemic effects, as it is unable to penetrate the cell membrane on its own. However, when combined with a negatively charged molecule, it can enter the cell and block sodium channels, leading to a decrease in nerve activity and subsequent pain relief. 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has also been shown to have a longer duration of action compared to traditional local anesthetics, which may make it a more effective treatment option for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is its specificity for certain types of neurons, which allows for targeted pain relief without affecting other areas of the body. Additionally, its longer duration of action may make it a more effective treatment option for chronic pain. However, 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide's inability to penetrate the cell membrane on its own can also be a limitation, as it requires the use of a negatively charged molecule to facilitate entry into the cell.

Future Directions

There are numerous potential future directions for research involving 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide. One area of interest is its potential use in the treatment of neuropathic pain, which is often difficult to manage with traditional local anesthetics. Additionally, 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide could be utilized in combination with other drugs to enhance its effectiveness or to target specific types of pain. Further research is also needed to investigate the safety and efficacy of 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide in humans, particularly in the context of chronic pain management.

Scientific Research Applications

1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has been extensively studied for its use in local anesthesia, particularly in the treatment of chronic pain. Its inability to penetrate the cell membrane on its own makes it an ideal candidate for use in conjunction with other molecules to target specific types of neurons. 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has been shown to effectively block pain signals in animal models, and clinical trials are currently underway to investigate its potential use in humans.

properties

IUPAC Name

1-(2-bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN2.BrH/c1-12-2-9-16(10-3-12)13-4-7-15(8-5-13)11-6-14;/h4-5,7-8,12H,2-3,6,9-11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIJRSGOMXEEFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=[N+](C=C2)CCBr.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523810
Record name 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide

CAS RN

89932-32-1
Record name 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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